molecular formula C12H17NO2 B8623978 1,2,3,4-Tetrahydro-5,8-dimethoxynaphthalen-1-amine

1,2,3,4-Tetrahydro-5,8-dimethoxynaphthalen-1-amine

Cat. No.: B8623978
M. Wt: 207.27 g/mol
InChI Key: BFKGQFXJSRWVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-5,8-dimethoxynaphthalen-1-amine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO2/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13/h6-7,9H,3-5,13H2,1-2H3

InChI Key

BFKGQFXJSRWVQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCC(C2=C(C=C1)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one (5 g, 24.2 mmol), titanium(IV) isopropoxide (14.2 mL, 48.5 mmol) and 2 M solution of ammonia in ethanol (60.6 mL, 121.2 mmol) were stirred at room temperature for 6 h. The reaction was cooled to 0° C. and sodium borohydride was added portionwise during 10 min (1.4 g, 36.4 mmol); the resultant mixture was stirred at rt for an additional 3 h. The reaction was quenched by pouring it into ammonium hydroxide (2 M, 60 mL), the precipitate that formed was filtered off and washed with ethyl acetate (15 mL×3). The organic layer was separated and the remaining aqueous layer was extracted with ethyl acetate (15 mL×2). The combined organic extracts were washed with 1 M HCl (25 mL). The acidic aqueous extracts were washed with ethyl acetate (50 mL), then treated with aqueous sodium hydroxide (2 M) to pH 10-12, and extracted with ethyl acetate (40 mL×3). The combined organic extracts were washed with brine, dried (Na2SO4), and concentrated in vacuo to afford 1,2,3,4-tetrahydro-5,8-dimethoxynaphthalen-1-amine as an oil (4.68 g, 93% yield). 1H NMR (400 MHz, CDCl3) δ 6.66 (s, 2H), 4.18 (br tr, 1H), 3.82 (s, 3H), 3.77 (s, 3H), 2.85-2.79 (m, 1H), 2.47-2.38 (m, 1H), 1.90-176 (m, 6H).
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